3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a chlorodifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chlorodifluoromethyl Group: The chlorodifluoromethyl group can be introduced via difluoromethylation reactions. This step may involve the use of reagents such as chlorodifluoromethane (ClCF2H) in the presence of a base or a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic or aliphatic compounds, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce carboxylates or ketones.
Scientific Research Applications
3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets.
Agricultural Chemistry: The compound is explored for its use in developing agrochemicals, such as herbicides and fungicides.
Materials Science: Its unique chemical properties make it a candidate for the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorodifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its binding to hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(fluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to its analogs, 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal and materials chemistry.
Properties
CAS No. |
1038397-50-0 |
---|---|
Molecular Formula |
C6H5ClF2N2O2 |
Molecular Weight |
210.6 |
Purity |
95 |
Origin of Product |
United States |
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